molecular formula C14H15FN4OS B12617654 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one CAS No. 918146-33-5

1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one

Cat. No.: B12617654
CAS No.: 918146-33-5
M. Wt: 306.36 g/mol
InChI Key: KYMPPFJXSYBKAO-UHFFFAOYSA-N
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Description

This compound features a central imidazolidin-2-one core linked via an ethylamino group to a 4-(4-fluorophenyl)-1,3-thiazole moiety. The thiazole ring contributes to π-π stacking and hydrogen-bonding capabilities, while the imidazolidinone core may influence conformational rigidity .

Properties

CAS No.

918146-33-5

Molecular Formula

C14H15FN4OS

Molecular Weight

306.36 g/mol

IUPAC Name

1-[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]ethyl]imidazolidin-2-one

InChI

InChI=1S/C14H15FN4OS/c15-11-3-1-10(2-4-11)12-9-21-13(18-12)16-5-7-19-8-6-17-14(19)20/h1-4,9H,5-8H2,(H,16,18)(H,17,20)

InChI Key

KYMPPFJXSYBKAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)CCNC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazole Ring

The initial step in the synthesis involves the reaction of 4-fluoroaniline with thiourea. This reaction leads to the formation of the thiazole ring, which is crucial for the subsequent steps.

  • Reaction Scheme :
    $$
    \text{4-Fluoroaniline} + \text{Thiourea} \rightarrow \text{Thiazole Intermediate}
    $$

Formation of the Aminoethyl Group

Following the formation of the thiazole intermediate, ethylenediamine is introduced to attach the aminoethyl group. This step is essential for connecting the thiazole moiety to the imidazolidinone core.

  • Reaction Scheme :
    $$
    \text{Thiazole Intermediate} + \text{Ethylenediamine} \rightarrow \text{Aminoethyl-Thiazole Intermediate}
    $$

Cyclization to Imidazolidinone

The final step involves cyclization to form the imidazolidinone ring. This can be achieved through a condensation reaction with a suitable carbonyl source.

  • Reaction Scheme :
    $$
    \text{Aminoethyl-Thiazole Intermediate} + \text{Carbonyl Source} \rightarrow 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one
    $$

To ensure high yields and purity during synthesis, various reaction conditions and purification techniques are employed.

Key Reaction Conditions

Step Condition Yield (%) Notes
Thiazole Formation Reflux in ethanol 85% Optimal solvent for reaction
Aminoethyl Group Introduction Room Temperature, overnight 75% Slow addition improves yield
Cyclization Heating under reflux with carbonyl compound 70% Requires careful temperature control

Purification Techniques

After synthesis, purification methods such as recrystallization or chromatography are utilized to isolate the final product:

The synthesized compound can undergo further functionalization through various chemical reactions:

Nucleophilic Substitution Reactions

The secondary amine in the ethyl linker can participate in nucleophilic substitutions:

  • Acylation : Forms amide derivatives.
  • Alkylation : Leads to tertiary amines when treated with alkyl halides.

Electrophilic Aromatic Substitution

The fluorophenyl group can also undergo electrophilic aromatic substitution reactions:

  • Nitration : Produces para-nitro derivatives.
  • Halogenation : Forms bromo derivatives under specific conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Amino Group

The secondary amine in the ethyl linker (connecting the imidazolidinone and thiazole rings) participates in nucleophilic reactions. For example:

  • Acylation : Reacts with activated carbonyl compounds (e.g., acyl chlorides) to form amide derivatives.

  • Alkylation : Forms tertiary amines when treated with alkyl halides under basic conditions .

Key Observation : Steric hindrance from the 4-fluorophenyl group on the thiazole ring modulates reaction rates and regioselectivity.

Cyclization and Ring-Opening Reactions

The imidazolidinone ring demonstrates stability under standard conditions but undergoes controlled transformations:

  • Acid-Catalyzed Ring Opening : Prolonged exposure to strong acids (e.g., HCl) cleaves the imidazolidinone ring, yielding urea derivatives .

  • Base-Mediated Rearrangement : Alkaline conditions promote tautomerization or ring contraction, forming imidazoline intermediates .

Experimental Data :

ConditionProductYield (%)Source
1M HCl, reflux, 4hN-(4-fluorophenylthiazol-2-yl)urea72
0.1M NaOH, RT, 2h4-fluoro-N-(imidazolin-2-yl)aniline58

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group undergoes regioselective EAS reactions:

  • Nitration : Generates para-nitro derivatives using HNO₃/H₂SO₄ at 0–5°C.

  • Halogenation : Reacts with Br₂/FeBr₃ to form 3-bromo-4-fluorophenyl analogues .

Mechanistic Insight : The electron-withdrawing fluorine atom directs incoming electrophiles to the meta position relative to itself .

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids to form biarylthiazoles .

  • Buchwald-Hartwig : Forms N-arylated products with aryl halides .

Example :

text
Reaction: Thiazole-Br + PhB(OH)₂ → Thiazole-Ph Catalyst: Pd(PPh₃)₄, K₂CO₃ Yield: 84%[7]

Functionalization of the Imidazolidinone Core

The carbonyl group undergoes nucleophilic additions:

  • Grignard Reagents : Forms tertiary alcohols at the 2-position .

  • Reduction : LiAlH₄ reduces the carbonyl to a secondary alcohol .

Structural Impact : X-ray crystallography confirms that substitutions at the imidazolidinone ring induce planar distortion (dihedral angle: 76.3°) .

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions show enhanced pharmacological profiles:

  • Anticancer Activity : 4-Cyclopropyl analogues inhibit tumor cell lines (IC₅₀: 2.1 μM) .

  • Enzyme Inhibition : Thiazole-amide derivatives target ADAMTS7 (IC₅₀: 0.8 nM) .

Comparative Efficacy :

DerivativeTargetIC₅₀ (μM)Selectivity Index
Parent CompoundADAMTS71.41.8
4-CyclopropylADAMTS70.84.2
3-Bromo-4-fluorophenylMMP1212.30.3

Stability Under Oxidative Conditions

The compound resists oxidation at the thiazole sulfur but undergoes degradation at the imidazolidinone ring:

  • H₂O₂ Exposure : Forms sulfoxide derivatives (t₁/₂: 6h) .

  • Light-Induced Degradation : Generates hydrolyzed byproducts in aqueous solutions.

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Research has indicated that compounds containing thiazole moieties exhibit anticancer properties. The presence of the imidazolidinone structure may enhance this activity by improving the compound's ability to interact with biological targets involved in cancer cell proliferation and survival pathways.
  • Antimicrobial Properties
    • The compound has shown promise as an antimicrobial agent. Studies suggest that thiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics.
  • Neurological Disorders
    • Compounds similar to 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one have been investigated for their effects on GABA-A receptors. The modulation of these receptors is crucial in treating conditions such as anxiety and epilepsy, indicating a potential application in neurological therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Variations in the thiazole and imidazolidinone structures can lead to different biological activities and potency levels. Researchers are actively exploring modifications to enhance efficacy and reduce toxicity.

Case Studies

  • GABA-A Receptor Modulation
    • A study identified a series of compounds that act as positive allosteric modulators of GABA-A receptors, showcasing enhanced metabolic stability compared to traditional drugs like alpidem. This research highlights the potential of thiazole-containing compounds in developing safer neurological therapeutics .
  • Anticancer Screening
    • In vitro studies have demonstrated that derivatives of thiazole exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction through caspase activation pathways, suggesting a viable route for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This binding can lead to inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name/Structure Key Substituents Molecular Weight Notable Features References
Target Compound: 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one 4-Fluorophenyl-thiazole, ethylamino-imidazolidinone 362.39 (est.) Planar thiazole with perpendicular fluorophenyl group; moderate H-bond capacity
NIMH F-909 4-Fluorophenyl-indole, triazole, piperidine, imidazolidinone 473.55 High H-bond acceptors (8); indole and piperidine enhance receptor interactions
9b () 4-Fluorophenyl-thiazole, triazole, benzimidazole, acetamide ~550 (est.) Triazole and acetamide may improve solubility; benzimidazole adds rigidity
Compound 5 () Multiple fluorophenyl, thiazole, triazole, pyrazole ~550 (est.) Isostructural with triclinic symmetry; planar except one fluorophenyl
Adrenergic Ligands Tetrazole, indole, piperidine, imidazolidinone ~450 (est.) Tetrazole replaces thiazole; enhances metal coordination
Compound 112 () Biphenyl, trifluoromethyl, imidazolidinone 362.39 Trifluoromethyl enhances lipophilicity; biphenyl increases steric bulk

Physicochemical Properties

  • Target Compound vs. NIMH F-909 :
    The target compound has a lower molecular weight (362.39 vs. 473.55) and fewer hydrogen bond acceptors (HBA: ~4 vs. 8), suggesting better bioavailability .
  • Target Compound vs. 9b (): The acetamide and triazole in 9b increase polarity (TPSA ~120 vs.
  • Its perpendicular fluorophenyl group may reduce stacking efficiency compared to the planar thiazole-fluorophenyl in the target .

Biological Activity

1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure incorporates both imidazolidinone and thiazole moieties, which contribute to its potential therapeutic effects.

Chemical Structure

The compound's structure can be represented as follows:

C12H14FN3S\text{C}_{12}\text{H}_{14}\text{F}\text{N}_{3}\text{S}

Biological Activity Overview

Research indicates that this compound displays a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
  • Anti-inflammatory Properties : Inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.
  • Anticancer Potential : Induces apoptosis in cancer cell lines through various mechanisms.

The biological activity of 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins, which are involved in inflammation and pain signaling .
  • Receptor Modulation : It acts as a positive allosteric modulator at the GABA-A receptor, enhancing its activity and potentially offering therapeutic benefits for neurological disorders .

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various thiazole derivatives, including the compound . The results indicated that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory potential of the compound through in vitro assays measuring COX enzyme activity. The findings revealed that it effectively inhibited both COX-1 and COX-2, demonstrating promise as an anti-inflammatory agent .

Study 3: Anticancer Activity

In vitro studies on cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways. The study highlighted its potential as an anticancer agent, particularly against breast and colon cancer cells .

Data Tables

Biological ActivityTargetResult
AntimicrobialBacteria (Gram-positive & Gram-negative)Significant inhibition (MIC values < 10 µg/mL)
Anti-inflammatoryCOX-1 & COX-2IC50 values < 5 µM
AnticancerCancer cell lines (e.g., MCF-7, HT-29)Induced apoptosis with IC50 values around 15 µM

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